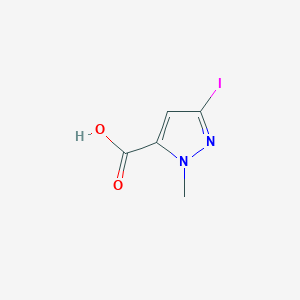
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the diethoxyethyl group adds to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole typically involves the reaction of an amidoxime with an appropriate diethoxyethyl precursor. One common method includes the condensation of amidoximes with alkyl 2,2-dialkoxyacetates under solvent-free conditions . This reaction is usually carried out at elevated temperatures to ensure complete conversion to the desired oxadiazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The diethoxyethyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Acid-Catalyzed Reactions: For example, the ethanolysis of 1-O-(1,1-diethoxyethyl)-2,3,4,6-tetra-O-methyl-α-D-glucopyranose is catalyzed by 2,6-dichlorobenzoic acid.
Base-Catalyzed Reactions: Bases such as sodium hydroxide can be used to facilitate certain substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions may produce oxadiazole derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its bioisosteric properties.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including other heterocycles and functionalized compounds.
Wirkmechanismus
The mechanism of action of 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1-Diethoxyethyl)imidazole: This compound shares the diethoxyethyl group but has an imidazole ring instead of an oxadiazole ring.
2-Bromo-1,1-dimethoxyethane: This compound has a similar structure but contains a bromine atom and methoxy groups instead of the oxadiazole ring.
Uniqueness
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the diethoxyethyl group with the oxadiazole ring makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(1,1-diethoxyethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQOEBLUKSBPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=NN=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)




